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Compound of Interest

Compound Name: 1-Fluoro-4-nitrobenzene

Cat. No.: B044160

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1-Fluoro-4-nitrobenzene (CAS No: 350-46-9), a crucial intermediate in the
synthesis of various pharmaceutical and agrochemical compounds. The following sections
detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, offering a valuable resource for compound identification, structural elucidation,
and quality control.

Quantitative Spectroscopic Data

The empirical formula for 1-Fluoro-4-nitrobenzene is CeH4FNO2 with a molecular weight of
approximately 141.10 g/mol .[1] The subsequent tables summarize the key quantitative data
obtained from tH NMR, 13C NMR, *°F NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

The *H NMR spectrum of 1-Fluoro-4-nitrobenzene in deuterated chloroform (CDCIs) exhibits
two distinct multiplets corresponding to the aromatic protons. The electron-withdrawing nitro
group and the electronegative fluorine atom significantly influence the chemical shifts of the
protons on the benzene ring.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
H-2, H-6 ~8.29 Multiplet
H-3, H-5 ~7.24 Multiplet

Data sourced from spectral databases.
13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The carbon
atoms directly attached to the fluorine and nitro groups, as well as the other aromatic carbons,
show distinct chemical shifts.

Carbon Assignment Chemical Shift (&) ppm

C-1 (C-F) ~165.0 (doublet, LJCF = 250 Hz)
C-4 (C-NO2) ~148.0

C-2,C-6 ~126.0 (doublet, 2JCF = 20 Hz)
C-3,C-5 ~116.0 (doublet, 3JCF = 10 Hz)

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent
and experimental conditions. The provided values are typical representations.

19F NMR (Fluorine-19 NMR)

The °F NMR spectrum of 1-Fluoro-4-nitrobenzene shows a single resonance, characteristic
of the single fluorine environment in the molecule.

Chemical Shift (&) ppm (Referenced to

Fluorine Assignment
CFCl3)

F-1 ~-106 to -115
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The chemical shift of fluorine is sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Fluoro-4-nitrobenzene is characterized by strong absorptions
corresponding to the nitro group, the carbon-fluorine bond, and the aromatic ring.

Wavenumber (cm~?) Vibrational Mode Intensity
~3100 Aromatic C-H stretch Medium
~1600, 1480 Aromatic C=C stretch Medium
~1520 Asymmetric NOz2 stretch Strong
~1340 Symmetric NOz2 stretch Strong
~1240 C-F stretch Strong
850 C.-H ouj[-of-plane bend (para- Strong
disubstituted)

Data interpreted from the NIST Chemistry WebBook spectral data.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1-Fluoro-4-nitrobenzene results in a prominent
molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

141 77.59 [M]* (Molecular lon)
111 27.01 [M - NOJ*

95 100.00 [M - NO2]*

83 20.36 [M - NO - COJ*

75 69.29 [CeHaF - H]*
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Data sourced from PubChem.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

e Sample Preparation:

o Accurately weigh 10-20 mg of 1-Fluoro-4-nitrobenzene for tH NMR, or 50-100 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
o Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and improve the signal-to-noise ratio.

o For °F NMR, tune the probe to the fluorine frequency and acquire the spectrum. A proton-
decoupled experiment is often beneficial.
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o Set appropriate acquisition parameters, including the number of scans, spectral width, and
relaxation delay.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small drop of liquid 1-Fluoro-4-nitrobenzene or a small amount of the solid
directly onto the center of the ATR crystal.

o Lower the press arm to ensure good contact between the sample and the crystal.
o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

o Typically, spectra are collected over a range of 4000 to 400 cm~1.

» Data Processing:
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o Label the significant peaks with their corresponding wavenumbers (cm~1).

o Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (Electron lonization - El)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid
like 1-Fluoro-4-nitrobenzene, direct injection via a heated probe or introduction through a
gas chromatograph (GC-MS) is common.

o The sample is vaporized in the ion source.
 lonization and Fragmentation:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]*).

o The high internal energy of the molecular ion leads to fragmentation into smaller, charged
fragments and neutral radicals.

e Mass Analysis and Detection:

o The positively charged ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The detector records the abundance of each ion at a specific m/z value.
» Data Processing:

o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1-Fluoro-4-nitrobenzene.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Fluoro-4-nitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044160#spectroscopic-data-for-1-fluoro-4-
nitrobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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